molecular formula C10H14N2O3S B12082554 4-Amino-N-(isopropylsulfonyl)benzamide

4-Amino-N-(isopropylsulfonyl)benzamide

Cat. No.: B12082554
M. Wt: 242.30 g/mol
InChI Key: SQKAURQUWXRXCC-UHFFFAOYSA-N
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Description

4-Amino-N-(isopropylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(isopropylsulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

For industrial production, the synthesis of benzamides can be optimized to improve yields and procedures. For example, the preparation of this compound can be achieved through a two-step reaction with isolation of intermediates. The use of dichloromethane in the presence of a base, such as triethylamine or pyridine, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amino derivatives, and brominated benzamides.

Scientific Research Applications

4-Amino-N-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to inhibit certain enzymes, such as casein kinase II and trypsin, which play roles in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(isopropylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropylsulfonyl group, in particular, differentiates it from other benzamides and contributes to its specific applications in various fields.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

4-amino-N-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C10H14N2O3S/c1-7(2)16(14,15)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

SQKAURQUWXRXCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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